TNIK Enzymatic Inhibition Potency: 5 nM IC50 vs. NCB-0001 (9 nM) and NCB-0846 (21 nM)
In an ADP-Glo luminescent kinase assay against recombinant TNIK, 5-(4-acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide demonstrated an IC50 of 5 nM [1]. This represents a 1.8-fold improvement in enzymatic potency over the prototypical aminothiazole hit NCB-0001 (IC50 8.6–9 nM [2]) and a 4.2-fold improvement over the quinazoline-based TNIK inhibitor NCB-0846 (IC50 21 nM [3]) when compared across studies using comparable recombinant TNIK catalytic domain preparations.
| Evidence Dimension | TNIK enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | NCB-0001 (aminothiazole): IC50 = 9 nM; NCB-0846 (quinazoline): IC50 = 21 nM |
| Quantified Difference | 1.8-fold more potent than NCB-0001; 4.2-fold more potent than NCB-0846 |
| Conditions | ADP-Glo luminescent assay; recombinant TNIK catalytic domain (human, unknown origin for target compound); NCB-0001 data from HTS campaign; NCB-0846 data from published kinase panel |
Why This Matters
For researchers requiring maximal TNIK catalytic inhibition at low compound concentrations (e.g., in co-crystallography or biophysical studies), the 5 nM IC50 offers a wider experimental window than NCB-0001 or NCB-0846.
- [1] BindingDB BDBM50424536 / CHEMBL2312143. IC50 = 5 nM for TNIK by ADP-Glo luminescent assay. View Source
- [2] Uno Y et al. Mol Cancer Ther. 2013;12(11_Supplement):B265. Hit compound NCB-0001 TNIK IC50 = 8.6 nM. Table 1 in PMC9656744 lists NCB-0001 IC50 = 9 nM. View Source
- [3] PMC9656744 Table 1. NCB-0846 (quinazoline) TNIK IC50 = 21 nM. View Source
